molecular formula C13H15NO3 B2861854 methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate CAS No. 881040-66-0

methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate

Cat. No.: B2861854
CAS No.: 881040-66-0
M. Wt: 233.267
InChI Key: BMPIKDTVZWNXPN-UHFFFAOYSA-N
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Description

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .

Preparation Methods

The synthesis of methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate typically involves the reaction of appropriate substituted anilines with dihydrofuran under acidic conditions. The intermediate product is then heated in a solution of ethanolic hydrochloric acid to yield the desired compound . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production.

Chemical Reactions Analysis

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Scientific Research Applications

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate involves its interaction with various molecular targets. It binds to specific receptors and enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

methyl 6-methoxy-4,7-dimethyl-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-7-5-11(16-3)8(2)12-9(7)6-10(14-12)13(15)17-4/h5-6,14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPIKDTVZWNXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1C=C(N2)C(=O)OC)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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